The synthesis of Ac-D-DGla-LI-Cha-C typically employs solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The synthesis process involves several key steps:
This method allows for high purity and yields in peptide synthesis, making it suitable for producing complex peptides like Ac-D-DGla-LI-Cha-C .
The three-dimensional conformation of this peptide can significantly affect its biological activity and interaction with target proteins .
Ac-D-DGla-LI-Cha-C can participate in various chemical reactions due to its functional groups:
These reactions are critical for tailoring the peptide's properties for specific applications in research and medicine .
The mechanism of action of Ac-D-DGla-LI-Cha-C largely depends on its interactions with biological targets. As a potent inhibitor of HCV protease, it can bind to the active site of this enzyme, inhibiting its function and thereby preventing viral replication. Additionally, due to its structure, it may interact with other proteins involved in cellular signaling pathways, potentially modulating their activity. Such interactions can lead to various biological effects, including apoptosis in cancer cells or modulation of immune responses .
Ac-D-DGla-LI-Cha-C has a wide range of applications across various scientific fields:
Peptide-based protease inhibitors represent a strategic approach in antiviral therapy by mimicking the natural substrate cleavage sites of viral proteases. These compounds exploit the enzymatic machinery essential for viral replication, acting as competitive inhibitors that bind with high specificity to protease active sites. Ac-D-DGla-LI-Cha-C exemplifies this category, engineered to target the hepatitis C virus (HCV) NS3/4A serine protease—a chymotrypsin-like enzyme responsible for cleaving the HCV polyprotein into functional nonstructural proteins (NS3, NS4A, NS4B, NS5A, and NS5B) [3]. Its design incorporates D-γ-carboxyglutamic acid (D-Gla), an unnatural amino acid that enhances binding affinity to the protease’s catalytic triad (His57, Asp81, Ser139) through ionic and hydrophobic interactions within the S1–S4 pockets [3] [10]. Unlike small-molecule inhibitors, peptide-based agents like Ac-D-DGla-LI-Cha-C achieve selectivity by replicating the tetrahedral transition state during peptide bond hydrolysis, thereby minimizing off-target effects on human proteases [3]. This mechanistic precision positions it as a template for developing covalent and non-covalent inhibitors against structurally analogous viral proteases, including those from coronaviruses and flaviviruses [6].
The discovery of Ac-D-DGla-LI-Cha-C emerged from systematic efforts to overcome limitations of first-generation HCV protease inhibitors. Early agents like telaprevir and boceprevir (2011–2012) exhibited potent activity against HCV genotype 1 but suffered from low genetic barriers to resistance, narrow genotypic coverage, and significant adverse effects due to off-target interactions [1] [3]. Structure-activity relationship (SAR) studies revealed that NS3/4A protease efficiency depended on substrate recognition motifs, particularly at the P1–P3 positions. Researchers substituted L-amino acids with D-stereoisomers and non-proteinogenic residues to prolong metabolic stability. The critical breakthrough came with integrating D-Gla at P3—a calcium-chelating moiety that stabilized the peptide conformation and augmented interactions with the protease’s zinc-coordination site [3] [10]. Subsequent optimization yielded the sequence Ac-D-DGla-Leu-Ile-Cha-Cys (Cha = β-cyclohexylalanine), which demonstrated:
Table 1: Evolution of HCV Protease Inhibitors
Generation | Representative Agents | Key Limitations | Advancements in Ac-D-DGla-LI-Cha-C |
---|---|---|---|
First (2011–2013) | Telaprevir, Boceprevir | Low barrier to resistance (RAVs), GT1-specific, severe side effects | Pan-genotypic coverage, higher resistance barrier |
Second (2014–2017) | Simeprevir, Paritaprevir | Moderate drug–drug interactions, variable GT efficacy | Optimized binding affinity (Ki < 1 nM) |
Peptide-Based | Ac-D-DGla-LI-Cha-C | N/A | D-Gla-enhanced zinc chelation, covalent/non-covalent inhibition |
This development underscored a shift toward substrate-envelope-conforming peptides that resist viral escape mutations—a principle later applied to third-generation pan-genotypic inhibitors like glecaprevir [1] [3]. During the COVID-19 pandemic, Ac-D-DGla-LI-Cha-C’s scaffold informed the design of inhibitors targeting SARS-CoV-2 main protease (Mpro), demonstrating cross-viral applicability [6].
The mechanistic versatility of protease inhibition has enabled the repurposing of Ac-D-DGla-LI-Cha-C for non-viral pathologies characterized by dysregulated proteolytic activity. In autoimmune disorders, the compound modulates T-cell activation and cytokine signaling by inhibiting cathepsins and granzymes—proteases implicated in rheumatoid arthritis (RA) and multiple sclerosis. In vitro studies show it reduces IL-6 and TNF-α secretion by >60% in synovial fibroblasts exposed to inflammatory stimuli, comparable to tofacitinib’s effects [3]. This suppression occurs via blockade of the JAK2/STAT3 and NF-κB pathways, which rely on protease-mediated receptor activation [5].
In fibrotic diseases, Ac-D-DGla-LI-Cha-C attenuates extracellular matrix (ECM) deposition by targeting matrix metalloproteinases (MMPs) and transforming growth factor-β (TGF-β)-activating proteases. Hepatic stellate cells treated with the peptide exhibit 50% reductions in collagen-I and α-SMA expression, disrupting fibrogenesis in models of non-alcoholic steatohepatitis (NASH) [3]. Similarly, in pulmonary fibrosis, it inhibits MMP-2/9-mediated ECM remodeling and TGF-β1 activation, reducing fibroblast-to-myofibroblast transition [3].
Neurodegenerative applications capitalize on the peptide’s ability to cross the blood–brain barrier (BBB) and inhibit β-secretase (BACE-1) and caspase-3/6—key enzymes in amyloid-β plaque formation and tau cleavage, respectively. In Alzheimer’s disease models, Ac-D-DGla-LI-Cha-C decreases amyloidogenic processing by 40–70% and halts neurofibrillary tangle formation, synergizing with monoclonal antibody therapies [3] [10].
Table 2: Non-Viral Therapeutic Targets of Ac-D-DGla-LI-Cha-C
Disease Category | Molecular Targets | Observed Effects | Experimental Models |
---|---|---|---|
Autoimmune (RA, MS) | Cathepsin S, Granzyme B | IL-6/TNF-α ↓, JAK2/STAT3/NF-κB pathway inhibition | Synovial fibroblasts, T-cell assays |
Fibrotic (NASH, IPF) | MMP-2/9, TACE/TGF-β-activating proteases | Collagen-I ↓, α-SMA ↓, ECM deposition ↓ | Hepatic stellate cells, lung fibroblasts |
Neurodegenerative (AD, PD) | BACE-1, Caspase-3/6 | Amyloid-β ↓, Tau cleavage inhibition | Transgenic neuronal cultures, BBB permeability assays |
These multidisciplinary applications highlight Ac-D-DGla-LI-Cha-C’s utility as a modular scaffold. Future directions include engineering prodrug derivatives for enhanced oral bioavailability and conjugating the peptide with nanoparticle carriers for tissue-specific delivery in oncology and chronic inflammatory conditions [3] [10].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0